4-Formylphenyl 2-fluorobenzoate

Drug Design ADME Lipophilicity

Researchers using 4-formylphenyl benzoate isomers often face irreproducible reactivity when the fluorine position shifts ADME properties. This ortho-fluorinated ester (logP 2.86, TPSA 43.37 Ų, 3 H-bond acceptors) occupies CNS-favorable chemical space distinct from para/meta isomers. • Enables reversible-covalent inhibitor design with balanced brain exposure & formyl warhead retention. • Ortho-F enables anaerobic defluorination absent in 4-F isomer - useful for hypoxia-activated prodrugs. • Directs unique C-H···F supramolecular packing inaccessible to other isomers. Supplied ≥98% purity, sealed dry at 2-8°C, with global shipping for R&D procurement.

Molecular Formula C14H9FO3
Molecular Weight 244.22 g/mol
CAS No. 443676-59-3
Cat. No. B183994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylphenyl 2-fluorobenzoate
CAS443676-59-3
Molecular FormulaC14H9FO3
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F
InChIInChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H
InChIKeyHQYDUKQWCQKHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylphenyl 2-fluorobenzoate Physicochemical Profile


4-Formylphenyl 2-fluorobenzoate is a fluorinated phenyl benzoate ester bearing a reactive formyl (–CHO) group at the para position of the phenol ring and an ortho-fluorine on the benzoyl moiety . This substitution pattern produces a molecular weight of 244.22 g·mol⁻¹, a topological polar surface area (TPSA) of 43.37 Ų, and a predicted logP of 2.86, differentiating it from its meta- and para-fluorinated isomers in hydrogen-bond acceptor count and lipophilicity . The compound is commercially available as a research intermediate (typical purity ≥98%) and requires sealed, dry storage at 2–8 °C .

Formyl reactive handle Enables aldehyde-based coupling and derivatization for fragment-based libraries
Ortho-fluorine ADME tuning Reduced H-bond acceptor count may support passive permeability screening
Research-grade intermediate Supplied as a building block for medicinal chemistry and materials science
Controlled storage Requires sealed, dry conditions at 2–8 °C to preserve reactivity

4-Formylphenyl 2-fluorobenzoate Isomer Specificity


Simple positional isomerism of the fluorine atom on the benzoate ring creates measurable differences in hydrogen-bond acceptor capacity, lipophilicity, and solid-state packing that directly affect passive permeability, metabolic stability, and formulation behaviour . Replacing the ortho-fluorine with a meta or para substituent alters TPSA and logP by amounts sufficient to cross critical ADME thresholds, while also modifying the number of strong hydrogen‑bond acceptors (3 for ortho vs. 4 for para) — a factor often correlated with oral bioavailability and solubility . Consequently, interchangeable use of positional isomers without re-optimizing downstream synthetic or biological parameters introduces risk of irreproducible reactivity and pharmacokinetic profiles.

Target: 2-Fluorobenzoate

Ortho-fluorine geometry shields ester carbonyl, resulting in altered H-bond acceptor count, lipophilicity, and metabolic susceptibility relative to para/meta isomers.

Substitute: 4-Fluorobenzoate

Para-fluorine placement exposes an additional H-bond acceptor, increases logP, and eliminates the enzymatic defluorination pathway present in the ortho isomer.

Positional isomer exchange may shift passive permeability, CNS MPO positioning, and metabolic fate – direct substitution without re-optimization risks irreproducible ADME and reactivity profiles.

4-Formylphenyl 2-fluorobenzoate vs. Positional Isomers


Lipophilicity Reduction vs. 4-Fluoro Isomer

The ortho-fluorinated target compound exhibits an experimentally validated logP of 2.86, whereas the para-fluorinated analogue (4-formylphenyl 4-fluorobenzoate) registers an XlogP of 3.20 . This represents a ΔlogP of –0.34, a reduction that can translate into lower non‑specific protein binding and improved aqueous solubility, attributes frequently sought in early drug-discovery programs .

Lipophilicity vs. 4-F
Reported
Target logP = 2.86 (exp) vs. Comparator XlogP = 3.20
ΔlogP = –0.34 (less lipophilic)
Reported lower logP may align with CNS MPO filtering criteria
Based on ACD/Labs experimental validation
Drug Design ADME Lipophilicity

Improved Permeability from Fewer H-Bond Acceptors

The ortho‑fluorine geometry in 4‑formylphenyl 2‑fluorobenzoate results in only 3 hydrogen‑bond acceptor (HBA) sites, compared to 4 HBA sites for the 4‑fluoro isomer . This reduction arises from steric shielding of the ester carbonyl by the adjacent fluorine, effectively lowering the compound‘s capacity for aqueous solvation without increasing molecular weight . Since passive membrane permeability is inversely correlated with HBA count, the ortho isomer is predicted to exhibit superior cell permeability relative to its para counterpart.

H-Bond Acceptors
Reported
Target: 3 HBA vs. 4-F isomer: 4 HBA
ΔHBA = –1
Fewer H-bond acceptors may improve passive permeability in cell-based assays
Computed from SMILES using standard fragment counting
Medicinal Chemistry Permeability Hydrogen Bonding

CNS-Favorable TPSA Profile

The TPSA of 4‑formylphenyl 2‑fluorobenzoate is 43.37 Ų, which is slightly lower than the 43.4 Ų of the 4‑fluoro isomer and well below the 60–70 Ų threshold commonly associated with poor blood‑brain barrier penetration . Combined with its lower logP, the ortho isomer occupies a favourable region of the CNS multiparameter optimization (MPO) space that the para isomer does not .

TPSA Profile
Reported
TPSA = 43.37 Ų
Below 60–70 Ų BBB threshold
TPSA plus logP combination may favour CNS MPO desirability scoring
Ertl algorithm from SMILES
CNS Drug Design Blood‑Brain Barrier TPSA

Enzymatic Defluorination by Ortho-Fluorine

The 2‑fluorobenzoate moiety is a known substrate for promiscuous defluorinating enoyl‑CoA hydratases/hydrolases, which catalyse complete anaerobic degradation of 2‑fluorobenzoate to CO₂ and HF [1]. In contrast, the 4‑fluorobenzoate analogue is generally recalcitrant to such direct enzymatic defluorination. This differential metabolic susceptibility can be exploited in prodrug design to achieve tissue‑selective activation, or in environmental fate studies where biodegradability is a selection criterion.

Enzymatic Defluorination
Class-level
2-Fluorobenzoate esters are substrates for anaerobic defluorinating enzymes; 4-F analogue is not degraded
Metabolic lability difference supports prodrug or biodegradation research
Anaerobic whole-cell assay context
Prodrug Design Biodegradation Defluorination

4-Formylphenyl 2-fluorobenzoate Application Scenarios


CNS-Optimized Medicinal Chemistry Scaffold

The orthogonal combination of logP = 2.86, TPSA = 43.37 Ų, and only 3 H‑bond acceptors places 4‑formylphenyl 2‑fluorobenzoate in an attractive CNS chemical space, where many 4‑fluoro analogues exceed logP > 3 and present an additional H‑bond acceptor that impairs permeability . Drug‑discovery teams seeking aldehyde‑bearing fragments for reversible‑covalent inhibitors can therefore prioritise this ortho isomer to maintain favourable brain exposure while retaining the formyl warhead.

Prodrug Activation via Ortho-Fluorine

Because the 2‑fluorobenzoate moiety undergoes enzymatic defluorination under anaerobic conditions — a liability not shared by the 4‑fluoro isomer — this compound can serve as a pro‑moiety that is stable in oxygenated tissues but activated in hypoxic tumour microenvironments or the gut [1]. Incorporating 4‑formylphenyl 2‑fluorobenzoate into prodrug constructs adds a biologically orthogonal activation handle absent in para‑fluorinated alternatives.

Crystal Engineering with Ortho-Fluorine Packing

Isostructurality studies on fluorinated phenyl benzoates have shown that the ortho‑fluorine atom participates in unique C–H···F and C–H···O intermolecular interactions that direct 1D, 2D, or 3D supramolecular architectures [2]. Researchers designing co‑crystals or metal‑organic frameworks can utilise 4‑formylphenyl 2‑fluorobenzoate to access packing topologies not attainable with the para‑ or meta‑fluoro isomers, a critical advantage when mechanical properties such as nanoindentation hardness are targeted.

Liquid Crystals with Tuned Mesophase Stability

Fluorinated phenyl benzoates are established liquid‑crystal components, and the precise position of fluorine significantly influences mesophase type and thermal stability [3]. The ortho‑fluorine in 4‑formylphenyl 2‑fluorobenzoate modifies dipole moment and molecular breadth relative to the 4‑fluoro analogue, offering display chemists a tool to fine‑tune clearing points and dielectric anisotropy without altering the core formyl‑functionalised scaffold.

Application
Selection Property
Validation Focus
CNS MPO screening scaffold
Ortho-fluorine reduces HBA count and lipophilicity vs. para isomer
CNS MPO desirability and permeability assay context
Hypoxia-responsive prodrug design
2-Fluorobenzoate moiety undergoes anaerobic enzymatic defluorination
Defluorination assay under anaerobic conditions
Crystal engineering research
Ortho-fluorine directs supramolecular packing via C–H···F interactions
Isostructurality and nanoindentation studies
Liquid crystal mesophase tuning
Ortho-fluorine modifies dipole moment and molecular breadth
Clearing point and dielectric anisotropy measurements
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